molecular formula C17H19BrFN3O2 B2738267 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide CAS No. 1049368-96-8

5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2738267
CAS RN: 1049368-96-8
M. Wt: 396.26
InChI Key: JPCMOXAPPVTLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide”, there are general methods for the synthesis of similar compounds. For instance, catalytic protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds . Additionally, the synthesis of 2-substituted chiral piperazines has been reported via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Antiviral Activity

Indole derivatives have garnered attention for their antiviral properties. In the case of our compound, researchers have synthesized related derivatives and evaluated their efficacy against various viruses. For instance:

Neuropharmacological Research

The presence of a piperazine ring in our compound suggests potential applications in neuropharmacology. Piperazine derivatives often interact with neurotransmitter systems. Further investigation could reveal its modulatory effects on neurotransmitter activity .

Luminescent Properties and Photo-induced Electron Transfer (PET)

Our compound has been used in the synthesis of novel piperazine-substituted naphthalimide compounds. These derivatives have been analyzed for their luminescent properties and their potential in photo-induced electron transfer (PET) processes .

Broad-Spectrum Biological Activities

Indole derivatives, including our compound, exhibit diverse biological activities. While the specific mechanisms remain to be explored, these activities include:

Biological Relevance

Indole derivatives are not only synthetically interesting but also biologically relevant. The indole nucleus appears in essential molecules such as lysergic acid diethylamide (LSD) and strychnine . Understanding the biological implications of our compound could lead to novel therapeutic possibilities .

properties

IUPAC Name

5-bromo-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrFN3O2/c18-16-6-5-15(24-16)17(23)20-7-8-21-9-11-22(12-10-21)14-3-1-13(19)2-4-14/h1-6H,7-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCMOXAPPVTLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.